
Almax; Almax (antacid); LAS 3876
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Almax, also known as Almax (antacid) or LAS 3876, is a compound primarily used as an antacid. It contains almagate, which is a compound of aluminium and magnesium hydroxide. Almagate works by neutralizing stomach acid and inhibiting the action of pepsin, an enzyme involved in digestion. This makes it effective in treating conditions such as gastritis, dyspepsia, hyperchlorhydria, duodenal ulcers, gastric ulcers, oesophagitis, and hiatus hernia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Almagate is synthesized through a reaction between aluminium hydroxide and magnesium hydroxide. The reaction typically involves mixing these hydroxides in a specific ratio under controlled conditions to form almagate. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, almagate is produced by combining aluminium hydroxide and magnesium hydroxide in large reactors. The mixture is then subjected to controlled heating and stirring to ensure complete reaction. The resulting product is then filtered, dried, and milled to obtain the final almagate powder, which is used in various formulations such as oral suspensions and tablets .
Analyse Des Réactions Chimiques
Types of Reactions
Almagate undergoes several types of chemical reactions, including:
Neutralization: Almagate neutralizes hydrochloric acid in the stomach, forming aluminium chloride and water.
Adsorption: Almagate adsorbs pepsin, reducing its activity and preventing the breakdown of proteins in the stomach.
Common Reagents and Conditions
The primary reagents involved in the reactions of almagate are hydrochloric acid and pepsin. The reactions typically occur under acidic conditions, such as those found in the stomach.
Major Products Formed
The major products formed from the reactions of almagate include aluminium chloride, water, and adsorbed pepsin. These products help alleviate symptoms of acid-related disorders by reducing stomach acidity and pepsin activity .
Applications De Recherche Scientifique
Almagate has several scientific research applications, including:
Chemistry: Almagate is used as a model compound to study the neutralization reactions of antacids and their effects on gastric acid.
Biology: Researchers use almagate to investigate the role of aluminium and magnesium ions in biological systems and their interactions with enzymes such as pepsin.
Medicine: Almagate is studied for its therapeutic effects in treating acid-related disorders and its potential side effects, such as aluminium toxicity.
Industry: Almagate is used in the pharmaceutical industry to develop and manufacture antacid formulations
Mécanisme D'action
Almagate exerts its effects by neutralizing hydrochloric acid in the stomach and inhibiting the activity of pepsin. The compound reacts with hydrochloric acid to form aluminium chloride and water, which reduces stomach acidity. Additionally, almagate adsorbs pepsin, preventing it from breaking down proteins in the stomach. This dual action helps alleviate symptoms of acid-related disorders and promotes healing of ulcers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminium Hydroxide: Like almagate, aluminium hydroxide neutralizes stomach acid but does not have the same adsorptive properties for pepsin.
Magnesium Hydroxide: This compound also neutralizes stomach acid but can cause diarrhea, unlike almagate, which has a balanced effect due to the presence of aluminium.
Calcium Carbonate: Another antacid that neutralizes stomach acid but can cause constipation and has a different mechanism of action compared to almagate.
Uniqueness of Almagate
Almagate is unique due to its dual action of neutralizing stomach acid and adsorbing pepsin. This makes it more effective in treating acid-related disorders compared to other antacids that only neutralize acid. Additionally, the balanced presence of aluminium and magnesium in almagate helps minimize side effects such as constipation and diarrhea .
Propriétés
Formule moléculaire |
CH14AlMg3O12 |
|---|---|
Poids moléculaire |
318.01 g/mol |
InChI |
InChI=1S/CH2O3.Al.3Mg.9H2O/c2-1(3)4;;;;;;;;;;;;;/h(H2,2,3,4);;;;;9*1H2/q;;3*+2;;;;;;;;;/p-6 |
Clé InChI |
CFVNECLTKYJMPO-UHFFFAOYSA-H |
SMILES canonique |
C(=O)([O-])[O-].O.O.O.O.O.[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Al] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B13833351.png)
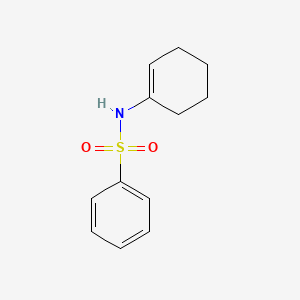

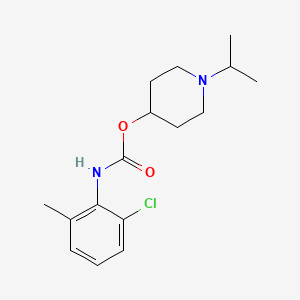
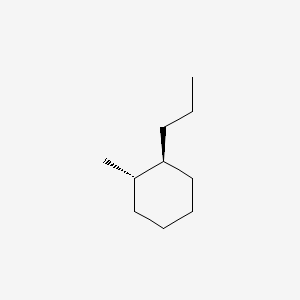
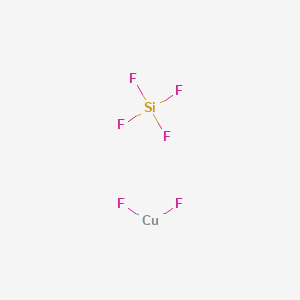
![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)
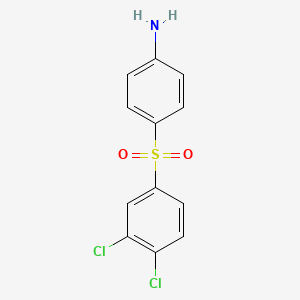

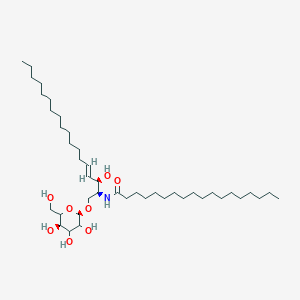
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B13833420.png)



